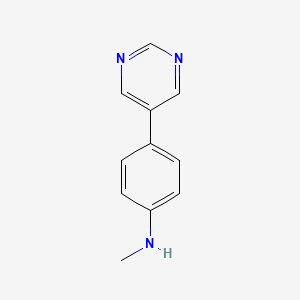

N-Methyl-4-(pyrimidin-5-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

N-methyl-4-pyrimidin-5-ylaniline |

InChI |

InChI=1S/C11H11N3/c1-12-11-4-2-9(3-5-11)10-6-13-8-14-7-10/h2-8,12H,1H3 |

InChI Key |

RZFOTGVVZMHCHQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CN=CN=C2 |

Origin of Product |

United States |

Structural Significance Within Pyrimidine and Aniline Chemical Scaffolds

The chemical architecture of N-Methyl-4-(pyrimidin-5-yl)aniline is noteworthy due to the convergence of two critical pharmacophores: a pyrimidine (B1678525) ring and an N-methylaniline moiety. This combination creates a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets.

The pyrimidine component is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. ijsat.org This ring system is a fundamental building block of life, forming the core of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. ijsat.orgwikipedia.org In medicinal chemistry, the pyrimidine nucleus is present in a multitude of approved drugs, including anticancer agents like 5-fluorouracil (B62378) and antivirals like zidovudine. ijsat.orgwikipedia.org Its electron-rich nitrogen atoms are crucial for forming hydrogen bonds with biological targets, such as the hinge region of protein kinases. ijsat.orgnih.gov The versatility of the pyrimidine ring allows for substitutions at various positions, which can significantly influence the compound's biological activity. nih.gov

Current Research Landscape and Academic Trajectories of N Methyl 4 Pyrimidin 5 Yl Aniline

Current research involving the N-Methyl-4-(pyrimidin-5-yl)aniline scaffold and its analogues is overwhelmingly focused on its potential as an anticancer agent, specifically as a kinase inhibitor. evitachem.com Kinases are a family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine-aniline core is an effective "hinge-binder," mimicking the adenine (B156593) base of ATP to block the enzyme's active site. nih.gov

Key Research Findings on Aniline-Pyrimidine Derivatives:

Dual Mer/c-Met Kinase Inhibition: A recent study focused on 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in many tumors. nih.gov One standout compound demonstrated robust inhibitory activity, good antiproliferative effects on several cancer cell lines, and favorable safety profiles, highlighting the promise of this scaffold for cancer treatment. nih.gov

Aurora Kinase Inhibition: The 2-aminopyrimidine (B69317) scaffold, often incorporating an aniline moiety, is a significant feature in many Aurora kinase inhibitors, with several compounds reaching clinical trials. nih.gov The aniline group plays an important role in the activity of these molecules. nih.gov

Targeting BCR-ABL1: In the context of chronic myeloid leukemia, ferrocene-modified analogues of imatinib (B729) incorporating a key pyrimidine-aniline fragment have been synthesized. mdpi.com These studies explore how modifying the aniline-pyrimidine core can enhance potency and overcome drug resistance. mdpi.com

EGFR and RET Kinase Inhibition: In silico studies on related 2-(1,2,4-triazol-5-yl)anilines have identified the aniline fragment as crucial for forming stable hydrogen bonds and π-stacking interactions within the active sites of EGFR and RET kinases, important targets in non-small cell lung cancer.

The academic trajectory for this compound and its derivatives is clearly directed towards the design and synthesis of novel, selective, and potent kinase inhibitors. The primary thesis is that the pyrimidine-aniline core is a highly adaptable and effective pharmacophore for developing targeted cancer therapies. ijsat.orgnih.gov

Overview of Advanced Methodologies and Key Research Theses

Direct Synthetic Routes to this compound

The construction of the pivotal C-N or C-C bond linking the aniline and pyrimidine moieties can be achieved through several strategic approaches. The most prominent among these are Nucleophilic Aromatic Substitution (SNAr) on activated pyrimidine halides and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyrimidine Halides

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic systems like pyrimidine. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group, typically a halide. stackexchange.com The presence of multiple electron-withdrawing nitrogen atoms in the pyrimidine ring inherently activates it for such transformations.

Polychlorinated pyrimidines serve as versatile and highly reactive precursors for the synthesis of substituted pyrimidines. The reactivity of the chlorine atoms is position-dependent. In 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.comwuxiapptec.com For more complex systems like 2,4,5-trichloropyrimidine (B44654) or 2,4,6-trichloropyrimidine, the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile, though the C4 and C6 positions are typically the most activated. wuxiapptec.comresearchgate.net

In the context of synthesizing this compound, a plausible SNAr strategy would involve the reaction of 5-bromopyrimidine (B23866) or 5-chloropyrimidine (B107214) with N-methylaniline. However, the C5 position is generally less activated towards SNAr compared to the C2, C4, and C6 positions unless activated by adjacent electron-withdrawing groups. A more practical approach involves starting with a di- or trichloropyrimidine and selectively replacing one chlorine atom. For instance, reacting 2,4,5-trichloropyrimidine with N-methylaniline could potentially lead to substitution, but controlling regioselectivity to favor the desired 5-substituted isomer would be challenging and may yield a mixture of products. Subsequent dehalogenation steps would then be required to arrive at the final product.

The nucleophile in this synthesis is a substituted aniline, specifically N-methylaniline. The nucleophilicity of the aniline's nitrogen atom drives the attack on the electron-deficient pyrimidine ring. The electronic nature of substituents on the aniline can influence the reaction rate; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. Microwave-assisted SNAr reactions between chloropyrimidines and various anilines have been shown to be an effective method for producing anilinopyrimidines. rsc.org

The SNAr reaction liberates a molecule of hydrogen chloride (HCl) for every substitution that occurs. To neutralize this acidic byproduct and drive the reaction to completion, a base is required. An ideal base for this purpose is one that is non-nucleophilic, meaning it will not compete with the intended aniline nucleophile in attacking the pyrimidine ring.

N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is an exemplary choice. chemicalbook.com Its nitrogen atom is sterically hindered by two isopropyl groups and one ethyl group, making it an effective proton scavenger but a poor nucleophile. chemicalbook.comwikipedia.org This combination of properties prevents unwanted side reactions, such as the formation of quaternary ammonium (B1175870) salts. chemicalbook.com Other tertiary amines like triethylamine (B128534) can also be used. rsc.org

The choice of solvent is also critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols are often employed as they can solvate the charged Meisenheimer complex intermediate, thereby stabilizing it and facilitating the reaction. researchgate.net

Table 1: Representative Conditions for SNAr Reactions on Chloropyrimidines

| Precursor | Nucleophile | Base | Solvent | Temperature | Product Type | Ref. |

| 2,4,6-Trichloropyrimidine | 4-Substituted Anilines | Excess Aniline | Ethanol | Reflux | 4-Anilino-2,6-dichloropyrimidine | researchgate.net |

| 2-Chloro-4,6-dimethylpyrimidine | Substituted Anilines | - | - | Microwave | 2-Anilino-4,6-dimethylpyrimidine | rsc.org |

| 4-Chlorothieno[3,2-d]pyrimidine | 4-Methoxyaniline | - | PEG 400 | 120 °C | N-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine | nih.gov |

| 2,4-Dichloropyrimidine | Secondary Amines | LiHMDS | Toluene (B28343) | Room Temp | 4-Amino-2-chloropyrimidine | researchgate.net |

Metal-Catalyzed Cross-Coupling Methodologies for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. acs.orgsemanticscholar.org These methods offer high efficiency, functional group tolerance, and predictable selectivity.

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.netsnnu.edu.cn To synthesize this compound, this reaction would form the bond between the C5 position of the pyrimidine and the C4 position of the aniline ring.

This can be achieved via two convergent pathways:

Pathway A: Coupling of 5-halopyrimidine (e.g., 5-bromopyrimidine) with (4-(methylamino)phenyl)boronic acid.

Pathway B: Coupling of pyrimidine-5-boronic acid with a 4-halo-N-methylaniline (e.g., 4-bromo-N-methylaniline).

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., Na2CO3, K2CO3, Et3N) to activate the organoboron reagent. mdpi.com

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

This methodology has been successfully applied to synthesize a variety of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives and other biaryl compounds containing pyridine (B92270) or pyrimidine rings. researchgate.netnih.gov The choice of palladium precursor (e.g., Pd(OAc)2, Pd(PPh3)4), ligand (e.g., phosphines like Xantphos), base, and solvent (e.g., Toluene, DMF, DMA) are optimized to achieve high yields. researchgate.netnih.gov

Table 2: Key Components for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Component | Function / Examples |

| Aryl/Heteroaryl Halide | Electrophilic partner (e.g., 5-Bromopyrimidine, 4-Bromo-N-methylaniline) |

| Organoboron Reagent | Nucleophilic partner (e.g., (4-(Methylamino)phenyl)boronic acid, Pyrimidine-5-boronic acid) |

| Palladium Catalyst | Pre-catalyst (e.g., Pd(OAc)2, Pd(dtbpf)Cl2, [Pd(allyl)Cl]2) |

| Ligand | Stabilizes and activates the catalyst (e.g., Triphenylphosphine, Xantphos, tBuBippyPhos) |

| Base | Activates the organoboron reagent (e.g., K2CO3, Na2CO3, Cs2CO3, Et3N, KOPh) |

| Solvent | Reaction medium (e.g., Toluene, DMF, DMA, Ethanol/Water, Water with surfactant) |

Buchwald-Hartwig Amination Conditions for Pyrimidinyl-Aniline Construction

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for the formation of C-N bonds. wikipedia.org This reaction has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives. nih.gov The reaction typically involves the coupling of an amine with an aryl halide. wikipedia.org

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

Key to the success of the Buchwald-Hartwig amination is the choice of phosphine (B1218219) ligand. Sterically hindered and electron-rich ligands have been shown to be particularly effective. For instance, Xantphos has been used in combination with dichlorobis(triphenylphosphine)Pd(II) and sodium tert-butoxide for the synthesis of N-aryl-4-(pyridine-3-yl)pyrimidin-2-amine derivatives in good yields. nih.gov Another study on the amination of 2-bromo-13α-estrone 3-methyl ether with aniline found that X-Phos in the presence of Pd(OAc)2 was an effective catalytic system. beilstein-journals.org

The choice of base is also critical. While sodium tert-butoxide is commonly used, other bases such as cesium carbonate have also been employed, although in some cases, this can lead to dehalogenation as a side reaction. beilstein-journals.orgresearchgate.net Solvents like toluene and dioxane are frequently used for these reactions. beilstein-journals.orglibretexts.org

Microwave irradiation has been shown to significantly accelerate the reaction, reducing reaction times from hours to minutes in some cases. beilstein-journals.orgnih.gov

Table 1: Exemplary Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Conditions | Yield | Reference |

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | X-Phos | NaOtBu | Toluene | 100 °C, 10 min (MW) | High | beilstein-journals.org |

| 4-Chloro-6-methyl-pyrimidine | Various anilines | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82% | nih.gov |

| Chlorobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | - | NaOtBu | Water | 80 °C | High | researchgate.net |

Copper-Mediated C-N Coupling Techniques

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, provides an alternative to palladium-catalyzed methods. nih.gov While historically requiring harsh reaction conditions, significant advancements have been made in developing milder and more efficient copper-based catalytic systems. nih.govresearchgate.net These methods are particularly valuable for coupling sterically hindered reaction partners. nih.gov

The development of new ligands has been crucial in improving the scope and efficiency of copper-catalyzed aminations. For example, a pyrrole-ol ligand was discovered to facilitate the coupling of ortho-substituted aryl iodides with sterically hindered amines. nih.gov Similarly, α-benzoin oxime has been reported as an effective ligand for the copper-catalyzed coupling of (hetero)aryl halides with a variety of N-nucleophiles, including azoles and amino acids. nih.gov

Recent research has also focused on developing room-temperature copper-catalyzed cross-coupling reactions. A 6-hydroxy picolinhydrazide ligand has been shown to promote the coupling of anilines with aryl bromides at room temperature in a methanol (B129727)/ethanol solvent mixture. chemrxiv.org

Table 2: Examples of Copper-Mediated C-N Coupling Reactions

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Conditions | Yield | Reference |

| ortho-Substituted Aryl Iodides | Sterically Hindered Amines | CuI | Pyrrole-ol ligand | K₃PO₄ | Dioxane | 110 °C | Good | nih.gov |

| (Hetero)aryl Halides | Azoles, Piperidine, etc. | Cu(OAc)₂ | α-Benzoin oxime | K₃PO₄ | DMSO | 80 °C | Good to Excellent | nih.gov |

| Aryl Bromides | Anilines | CuI | 6-Hydroxy picolinhydrazide | K₂CO₃ | MeOH/EtOH | Room Temp | High | chemrxiv.org |

Indirect and Convergent Synthesis of this compound Scaffolds

An alternative to the direct coupling of pre-formed pyrimidine and aniline moieties is a convergent approach where the pyrimidine ring is constructed onto a pre-functionalized aniline derivative. This strategy often involves cyclization reactions to form the pyrimidine core.

Cyclization Reactions for Pyrimidine Ring Assembly

The construction of the pyrimidine ring is a well-established area of heterocyclic chemistry. Various methods exist for the cyclization of acyclic precursors to form the pyrimidine core.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of pyrimidine derivatives. nih.gov For example, the synthesis of pyrimidine analogs of curcumin (B1669340) was achieved in 3-5 minutes under microwave irradiation, compared to 6-9 hours with conventional heating. nih.gov Similarly, the synthesis of bis-pyrimidine derivatives saw a significant reduction in reaction time from 6-15 hours to 10-15 minutes with improved yields under microwave conditions. nih.gov The direct trifluoromethylation of pyrimidine nucleosides has also been accomplished using microwave assistance. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netnih.gov MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.net The Biginelli and Hantzsch reactions are classic examples of MCRs used for the synthesis of pyrimidine and dihydropyridine (B1217469) scaffolds, respectively. mdpi.com

Modern MCRs for pyrimidine synthesis often utilize catalysts to improve efficiency and selectivity. mdpi.com For instance, iridium- and manganese-based catalysts have been employed in the four-component synthesis of pyrimidines from amidines and alcohols. mdpi.comorganic-chemistry.org Nickel-catalyzed multicomponent coupling of alcohols and amidines has also been reported. mdpi.com Furthermore, ceric ammonium nitrate (B79036) has been used as a catalyst in a three-component condensation reaction to synthesize pyrimido[4,5-d]pyrimidine (B13093195) derivatives in water. researchgate.net

Theoretical studies have also been conducted to understand the mechanisms of these complex reactions, such as the aqueous-phase MCR for the synthesis of pyrido[2,3-d]pyrimidines. nih.gov

Preparation of Functionalized Aniline Intermediates

The success of convergent synthetic strategies relies on the availability of appropriately functionalized aniline intermediates. A variety of methods exist for the preparation of substituted anilines. nih.govresearchgate.netresearchgate.netnih.govacs.org These methods include classical electrophilic and nucleophilic aromatic substitution reactions, as well as modern cross-coupling and C-H functionalization techniques. researchgate.netacs.org For instance, fully substituted anilines can be prepared through successive magnesiation of o-alkynyl protected anilines. nih.gov Rhodium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of unsymmetrical 2,2'-diaminobiaryls from aniline derivatives. nih.gov More recently, photochemical dehydrogenative strategies are being explored for aniline synthesis. researchgate.net

Process Optimization and Scalability in this compound Synthesis

The industrial production of this compound, a key intermediate in various chemical sectors, necessitates rigorous process optimization to ensure high yield, purity, and cost-effectiveness. Scalability, the ability to transition from laboratory-scale synthesis to large-scale manufacturing without compromising efficiency, is a primary focus of this optimization. Key areas of investigation include the fine-tuning of reaction parameters, the development of highly efficient catalytic systems, and the exploration of modern manufacturing technologies like continuous flow synthesis.

Influence of Reaction Temperature and Pressure on Yield and Purity

Reaction temperature and pressure are critical parameters that significantly impact the thermodynamic and kinetic profiles of the synthesis of this compound. The synthesis typically involves two main transformations: the formation of the C-N bond (N-methylation of 4-(pyrimidin-5-yl)aniline) and the formation of the C-C bond between the aniline and pyrimidine rings (e.g., via Suzuki or Buchwald-Hartwig coupling).

For the N-methylation step, temperature control is crucial for managing selectivity. In the N-methylation of aniline using methanol, reaction temperature affects both conversion rates and the distribution of mono- and di-methylated products. rsc.org Thermodynamic analysis of similar reactions, such as the synthesis of 4,4'-methylenedianiline, shows that higher reaction temperatures can help suppress the formation of byproducts, thereby increasing the yield of the desired product. researchgate.net However, excessively high temperatures can lead to thermal degradation of reactants, catalysts, or products.

Pressure also plays a vital role, particularly in reactions involving gaseous reagents or byproducts, or when operating above the solvent's boiling point. In a continuous flow system for N-methylation of aniline, a pressure of 20 bar was utilized to maintain the reaction mixture in the desired phase at an elevated temperature of 250 °C. researchgate.net The optimization of these parameters is an empirical process, requiring careful experimentation to find the ideal balance for maximizing yield and purity. For instance, in the synthesis of 4-amino-5-methylpyridone, a related heterocyclic compound, the reaction is conducted in an autoclave at elevated temperatures to achieve the desired transformation. google.com

Table 1: Effect of Temperature and Pressure on Related Aniline Synthesis Reactions

| Reaction | Catalyst/System | Temperature (°C) | Pressure (bar) | Key Findings | Reference |

| N-methylation of Aniline | Ni/ZnAlOx-600 | 140-170 | 10 | Conversion increased with temperature, but selectivity for mono-methylation was optimal at 160°C. | rsc.org |

| N-methylation of Aniline | Al-SBA-15 (Flow) | 250 | 20 | High conversion (up to 99%) and selectivity for the monoalkylated product were achieved under these optimized conditions. researchgate.net | researchgate.net |

| Synthesis of 4,4'-MDA | H4SiW12O40@MIL-100(Fe) | 120 | N/A | Yield and selectivity were optimized at 120°C. | researchgate.net |

| Synthesis of 4,4'-MDA | SImTf | 80 | N/A | The optimal temperature for achieving a 79.4% yield was found to be 80°C. researchgate.net | researchgate.net |

Catalyst and Ligand Design for Enhanced Efficiency

The efficiency of the synthesis of this compound is heavily dependent on the catalytic system employed. Research focuses on two primary areas: catalysts for the N-methylation of the aniline nitrogen and catalysts for the cross-coupling reaction that joins the phenyl and pyrimidine rings.

For N-methylation, a variety of transition-metal catalysts, including iridium (Ir), ruthenium (Ru), and palladium (Pd), have been investigated. researchgate.net Heterogeneous catalysts are particularly attractive for large-scale synthesis due to their ease of separation and reusability. A bimetallic PdCu-Fe3O4 nanoparticle catalyst has shown synergistic activity for the selective N-methylation of aniline with methanol, outperforming its monometallic counterparts. researchgate.net Non-noble metal catalysts are also being explored for economic and environmental reasons; a heterogeneous nickel (Ni) catalyst (Ni/ZnAlOx) has demonstrated high efficiency and selectivity for the mono-N-methylation of anilines. rsc.org The design of ligands for these metal centers is crucial for modulating their activity and selectivity. For example, NHC-Ir (N-Heterocyclic Carbene-Iridium) complexes have been evaluated as effective catalysts for this transformation. researchgate.net

The formation of the biaryl linkage between the aniline and pyrimidine moieties is typically achieved through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. The design of ligands for the palladium catalyst is critical for achieving high yields and turnover numbers. The synthesis of biarylpyrimidines has been efficiently achieved using Suzuki cross-coupling of dihalopyrimidines, demonstrating a robust method for creating the core structure of the target molecule. nih.gov

Table 2: Comparison of Catalytic Systems for N-Methylation and Biaryl Synthesis

| Reaction Type | Catalyst | Ligand/Support | Key Advantages | Reference |

| N-Methylation | Pd/Cu Alloy | Fe3O4 Nanoparticles | Synergistic activity, superior to monometallic catalysts. researchgate.net | researchgate.net |

| N-Methylation | Nickel (Ni) | ZnAlOx | Efficient and selective non-noble metal catalyst. rsc.org | rsc.org |

| N-Methylation | Iridium (Ir) | NHC/Lutidine-derived | Active for N-methylation using methanol as a C1 source. researchgate.net | researchgate.net |

| Biaryl Synthesis | Palladium (Pd) | Not specified | Enables efficient Suzuki cross-coupling of dihalopyrimidines. nih.gov | nih.gov |

Explorations into Continuous Flow Synthesis Techniques

Continuous flow chemistry is emerging as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing, particularly in the pharmaceutical and specialty chemical industries. nih.gov This methodology involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. The benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. researchgate.netnih.gov

For the synthesis of this compound, a continuous flow approach could offer substantial improvements in efficiency and scalability. The N-methylation of anilines has been successfully demonstrated in a continuous flow system using a mesoporous Al-SBA-15 catalyst. researchgate.net This process achieved conversions up to 99% with high selectivity for the mono-methylated product under optimized conditions, significantly reducing solvent use and byproduct formation compared to batch methods. researchgate.net The ability to precisely control temperature and residence time in a flow reactor is key to maximizing selectivity and preventing over-methylation.

Table 3: Example of Continuous Flow Conditions for N-Methylation of Aniline

| Parameter | Value | Reference |

| Catalyst | Al-SBA-15(10) | researchgate.net |

| Reactants | 1:1 Molar Ratio of Aniline:Methanol | researchgate.net |

| Temperature | 250 °C | researchgate.net |

| Pressure | 20 bar | researchgate.net |

| Flow Rate | 0.1 mL min⁻¹ | researchgate.net |

| Conversion | Up to 99% | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of this compound, offering precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Correlation

Proton (¹H) NMR spectroscopy for this compound provides characteristic signals that correspond to the distinct types of protons in the molecule. The spectrum is typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.

The ¹H NMR spectrum is expected to show signals for the N-methyl group, the aromatic protons on the aniline ring, and the protons of the pyrimidine ring. The N-methyl group (–NCH₃) typically appears as a singlet in the upfield region of the spectrum. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring usually present as two sets of doublets, characteristic of an AA'BB' system, due to the coupling between adjacent protons. The protons on the pyrimidine ring will have chemical shifts and coupling patterns determined by their positions and the electronic influence of the nitrogen atoms.

Based on analogous structures, the following chemical shifts can be anticipated:

N-Methyl Protons: A singlet is expected for the methyl group attached to the nitrogen atom. In similar N-methylaniline compounds, this signal appears around 2.7-3.0 ppm. rsc.org

Aniline Ring Protons: The protons on the benzene ring, being part of a para-substituted system, will likely appear as two distinct doublets. The protons ortho to the N-methylamino group are expected to be more shielded and appear at a lower chemical shift compared to the protons ortho to the pyrimidine ring.

Pyrimidine Ring Protons: The protons on the pyrimidine ring are anticipated to appear in the downfield region, typically above 8.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~2.8 - 3.0 | Singlet |

| Aniline-H (ortho to -NHCH₃) | ~6.7 - 7.0 | Doublet |

| Aniline-H (ortho to pyrimidine) | ~7.3 - 7.6 | Doublet |

| Pyrimidine-H | ~8.5 - 9.2 | Varies (Singlets/Doublets) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The N-methyl carbon will appear as a distinct signal in the aliphatic region. The aromatic carbons of the aniline and pyrimidine rings will resonate in the downfield aromatic region.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbons of the pyrimidine ring are expected to be significantly deshielded due to the adjacent nitrogen atoms. The carbons of the aniline ring will show shifts characteristic of a substituted benzene ring. For N-methylaniline, the methyl carbon appears around 30-40 ppm, while the aromatic carbons are found between 112 and 150 ppm. chemicalbook.com The carbons in substituted pyrimidines can have shifts ranging from approximately 120 ppm to over 160 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~30 - 40 |

| Aniline-C (substituted & unsubstituted) | ~110 - 150 |

| Pyrimidine-C | ~120 - 165 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, DEPT, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the aniline and pyrimidine rings.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments distinguish between CH, CH₂, and CH₃ groups, which would confirm the assignment of the N-methyl group and the methine groups in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings between protons and carbons (typically over 2-3 bonds). researchgate.net This would be instrumental in confirming the connectivity between the aniline and pyrimidine rings, for example, by observing a correlation between the aniline protons and the pyrimidine carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could help to determine the preferred conformation of the molecule, particularly the orientation of the pyrimidine ring relative to the aniline ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

N-H Stretching: While the primary amine is N-methylated, a secondary amine N-H bond is present. A weak to medium absorption band can be expected in the region of 3300-3500 cm⁻¹ for the N-H stretch, although this is absent in tertiary amines like N,N-dimethylaniline. researchgate.net For N-methylaniline, this peak appears around 3411-3417 cm⁻¹. researchgate.netresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aniline ring and the C=C and C=N bonds in the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for the aromatic amine are expected in the 1250-1360 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=C and C=N Stretch (Aromatic Rings) | ~1400 - 1650 |

| C-N Stretch | ~1250 - 1360 |

Raman Spectroscopy Investigations

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the structural integrity of this compound. Through ionization and subsequent analysis of fragment ions, characteristic pathways of decomposition can be mapped.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition. For this compound, with a molecular formula of C₁₁H₁₁N₃, the exact mass can be calculated and then compared to the experimental value. sigmaaldrich.com Typically analyzed via electrospray ionization (ESI) in positive mode, the compound is observed as its protonated form, [M+H]⁺.

The theoretical monoisotopic mass of the neutral molecule is 185.0953 Da. The calculated exact mass for the protonated molecule, [C₁₁H₁₂N₃]⁺, is 186.1026 Da. Experimental HRMS analysis would be expected to yield a value in very close agreement with this calculated mass, confirming the compound's identity.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₁H₁₂N₃]⁺ ([M+H]⁺) | 186.1026 |

Note: This table reflects calculated values. Experimental data would be obtained from direct analysis.

Elucidation of Characteristic Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer provides valuable structural information. While specific literature detailing the fragmentation of this exact molecule is limited, patterns can be inferred from the known behavior of related structures like N-methylanilines and aromatic amines. nist.govnist.govmiamioh.edu

The molecular ion peak ([M]⁺) would be observed at m/z 185. The most prominent fragmentation pathways would likely involve:

Loss of a hydrogen radical ([M-H]⁺): A common fragmentation for aromatic amines, resulting in a fragment at m/z 184. miamioh.edu

Loss of a methyl radical ([M-CH₃]⁺): Cleavage of the N-methyl bond is a characteristic fragmentation for N-methylamines, leading to a fragment at m/z 170. This results in the stable 4-(pyrimidin-5-yl)aniline (B1281827) radical cation.

Fragmentation of the pyrimidine ring: The pyrimidine ring can undergo cleavage, often involving the loss of hydrogen cyanide (HCN). For instance, the molecular ion could lose HCN to produce a fragment at m/z 158.

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion |

| 185 | [C₁₁H₁₁N₃]⁺ (Molecular Ion) |

| 184 | [C₁₁H₁₀N₃]⁺ |

| 170 | [C₁₀H₈N₃]⁺ |

| 158 | [C₁₀H₉N₂]⁺ |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of ultraviolet or visible light, providing insights into the conjugated systems within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is dictated by its electronic structure, which contains multiple chromophores—the aniline and pyrimidine ring systems. These aromatic systems give rise to characteristic π → π* transitions. The presence of nitrogen atoms with lone pairs of electrons also allows for n → π* transitions.

The conjugation between the phenyl ring and the pyrimidine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual, non-conjugated chromophores. The aniline portion itself typically shows strong absorption bands. For instance, aniline in solution exhibits peaks related to π → π* transitions. The pyrimidine ring also absorbs in the UV region. The coupling of these two systems in this compound would likely result in absorption maxima (λ_max_) in the 250-350 nm range.

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region |

| π → π | Pi bonding to pi anti-bonding | Strong absorption, likely >250 nm |

| n → π | Non-bonding to pi anti-bonding | Weaker absorption, longer wavelength |

Note: Specific λ_max_ values are dependent on the solvent used and require experimental determination.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

Precise Determination of Bond Lengths, Angles, and Torsion Angles

Table 4: Typical Bond Lengths, Angles, and Torsion Angles for Phenyl-Pyrimidine Derivatives

| Parameter | Description | Expected Value |

| Bond Lengths (Å) | ||

| C-C (phenyl) | Average carbon-carbon bond in the phenyl ring | ~1.39 Å |

| C-N (pyrimidine) | Average carbon-nitrogen bond in the pyrimidine ring | ~1.34 Å |

| C-C (inter-ring) | Bond connecting the phenyl and pyrimidine rings | ~1.48 Å |

| C-N (aniline) | Bond between the phenyl ring and the amino nitrogen | ~1.40 Å |

| N-C (methyl) | Bond between the amino nitrogen and the methyl carbon | ~1.45 Å |

| **Bond Angles (°) ** | ||

| C-C-C (phenyl) | Angle within the phenyl ring | ~120° |

| C-N-C (pyrimidine) | Angle within the pyrimidine ring | ~115-128° |

| C-C-N (at ring junction) | Angle at the point of ring connection | ~120° |

| Torsion Angle (°) | ||

| Dihedral Angle | Angle between the planes of the phenyl and pyrimidine rings | 40-90° |

Note: These values are illustrative and based on data from structurally related compounds. Precise measurements require single-crystal X-ray analysis of this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks) and Crystal Packing

Detailed experimental crystallographic data for this compound is not presently available in the surveyed scientific literature. Consequently, a specific analysis of its hydrogen bonding networks and crystal packing cannot be provided. However, insights into the potential intermolecular interactions can be inferred from the crystallographic studies of structurally related compounds.

For instance, in the crystal structure of the related compound, N-(Pyrimidin-2-yl)aniline, the molecules are linked into dimers by two N—H⋯N hydrogen bonds. nih.gov This suggests that this compound, which also possesses a secondary amine group (-NHCH₃) and nitrogen atoms within the pyrimidine ring, would likely exhibit similar intermolecular hydrogen bonding. The secondary amine proton can act as a hydrogen bond donor, while the pyrimidine nitrogen atoms can serve as acceptors.

In another related molecule, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, the crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds. nih.gov The presence of a methyl group on the aniline ring in this compound provides a closer structural parallel to the target molecule.

Interactive Data Table: Hypothetical Intermolecular Interactions in this compound Based on Analogous Structures

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H (of the methylamino group) | N (of the pyrimidine ring) | Formation of chains or dimers, contributing to the stability of the crystal lattice. |

| π–π Stacking | Phenyl ring | Pyrimidine ring | Stabilization of the crystal structure through parallel or offset stacking arrangements. |

| van der Waals forces | All atoms | All atoms | General contribution to the overall cohesion of the crystal. |

Studies on Polymorphism and Crystallographic Conformers

There are no specific studies on the polymorphism or crystallographic conformers of this compound reported in the available scientific literature. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties.

The existence of polymorphism has been reported for other substituted pyrimidine derivatives. For example, two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine have been identified, crystallizing in different space groups. researchgate.net The conformational differences between these polymorphs arise from the rotation around single bonds.

For this compound, conformational flexibility would primarily be associated with the rotation around the C-C bond connecting the aniline and pyrimidine rings, as well as the orientation of the methyl group on the nitrogen atom. Different torsional angles between the two aromatic rings could lead to distinct conformers, which might crystallize as different polymorphs under varying crystallization conditions. However, without experimental data, any discussion of specific polymorphs or conformers remains speculative.

Reactivity and Chemical Transformations of N Methyl 4 Pyrimidin 5 Yl Aniline

Reactivity of the N-Methylaniline Moiety

The N-methylaniline portion of the molecule is characterized by the presence of a secondary amine group attached to a benzene (B151609) ring. This part of the molecule is generally electron-rich and prone to electrophilic attack on the aromatic ring, as well as reactions involving the nitrogen atom of the amino group.

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

The N-methylamino group (-NHCH₃) is a potent activating group in electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, increasing the electron density, particularly at the ortho and para positions relative to the amino group. This makes the aniline ring highly susceptible to attack by electrophiles.

Due to the substitution pattern of N-Methyl-4-(pyrimidin-5-yl)aniline, the positions ortho to the N-methylamino group are the primary sites for electrophilic attack. The para position is already occupied by the pyrimidin-5-yl substituent. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation would be expected to yield 2- and/or 6-substituted products.

However, the high reactivity of the N-methylaniline ring can sometimes be a drawback, leading to polysubstitution or undesired side reactions. For instance, direct bromination of highly activated anilines often results in the formation of polybrominated products. To achieve monosubstitution, it is common practice to first protect the amino group by converting it into an amide (e.g., an acetamide). This temporary deactivation of the ring allows for more controlled electrophilic substitution. The amide can then be hydrolyzed to regenerate the free amine.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Product(s) (assuming controlled conditions) |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-N-methyl-4-(pyrimidin-5-yl)aniline |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-N-methyl-4-(pyrimidin-5-yl)aniline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (after protection of the amino group) | N-(2-acyl-4-(pyrimidin-5-yl)phenyl)-N-methylacetamide |

Transformations Involving the N-Methylamino Group (e.g., Oxidation)

The nitrogen atom of the N-methylamino group is susceptible to oxidation. Chemical oxidation of N-methylaniline with oxidizing agents such as dichromate has been studied. nih.govwikipedia.org This can lead to the formation of a variety of products, including polymeric materials like poly(N-methylaniline). mdpi.com In a biological context, N-oxidation of similar tertiary amines by enzymes like flavin-containing monooxygenase (FMO) can occur, leading to the formation of N-oxides. nih.gov For this compound, oxidation could potentially lead to the corresponding N-oxide or participate in polymerization reactions under specific conditions.

Reactivity of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is a six-membered heteroaromatic compound containing two nitrogen atoms at positions 1 and 3. This makes the ring electron-deficient, or π-deficient, which significantly influences its reactivity.

Nucleophilic Reactivity of the Pyrimidine Ring

In contrast to the electron-rich aniline ring, the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAᵣ). scirp.orgwiley.com The electron-withdrawing nature of the two nitrogen atoms makes the carbon atoms of the ring, particularly at positions 2, 4, and 6, electrophilic. scirp.orgwiley.com While this compound itself does not have a leaving group at these positions, related pyrimidine derivatives with suitable leaving groups (e.g., halogens) at the 2, 4, or 6 positions readily undergo substitution by nucleophiles. acsgcipr.org

Influence of Substituents on Pyrimidine Reactivity

Conversely, the introduction of an amino group can deactivate the pyrimidine nucleus towards further nucleophilic substitution if a leaving group is present at another position. wikipedia.org However, the introduction of an electron-withdrawing group on the exocyclic amino substituent can activate the pyrimidine ring towards nucleophilic substitution. wikipedia.org In the case of this compound, the electronic properties of the anilino substituent will modulate the reactivity of the pyrimidine ring.

Cycloaddition and Annulation Reactions Leading to Fused Heterocycles

The presence of both an aniline and a pyrimidine ring in this compound offers the potential for intramolecular cyclization reactions to form fused heterocyclic systems. Annulation is a process in which a new ring is constructed on a molecule. wikipedia.org

Research has shown that fused pyrimidine heterocycles can be synthesized through various methods, including the intramolecular C-H arylation of arylamino-iodopyrimidines. nih.gov This suggests that if a suitable ortho-substituent were present on the aniline ring of this compound, an intramolecular cyclization could be induced to form a fused system.

Furthermore, pyrimidines can participate in cycloaddition reactions. For instance, inverse electron demand Diels-Alder reactions are known for electron-poor diene systems like substituted pyrimidines, which can lead to the formation of other heterocyclic structures. acsgcipr.org The specific reactivity of this compound in such reactions would depend on the reaction conditions and the nature of the reacting partner. The synthesis of fused heterocycles from anilinopyrimidines is an active area of research, with applications in medicinal chemistry. nih.govnih.gov

Formation of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, often relies on the cyclization of appropriately substituted pyrimidine precursors. While direct experimental evidence for the use of this compound in these specific transformations is not extensively documented in publicly available literature, the general synthetic strategies for these scaffolds provide a framework for understanding its potential reactivity.

Pyrimido[4,5-d]pyrimidines are commonly synthesized through the reaction of 4-aminopyrimidine (B60600) derivatives with various carbon and nitrogen sources. One prevalent method involves the condensation of a 4-aminopyrimidine with a 1,3-dielectrophilic species. In a hypothetical scenario, the amino group of this compound could act as a nucleophile, attacking an electrophilic center, which would be the initial step in the formation of the second pyrimidine ring.

A general approach to pyrimido[4,5-d]pyrimidines involves the reaction of 6-aminouracil (B15529) derivatives with aldehydes and primary amines. researchgate.net This suggests that a multi-component reaction could potentially involve an aniline derivative.

Another synthetic route to pyrimido[4,5-d]pyrimidines involves the cyclization of N-(5-cyanopyrimidin-4-yl)carboxamides. This pathway, however, would require significant functional group manipulation of this compound to introduce the necessary cyano and carboxamide moieties.

The synthesis of pyrimido[5,4-d]pyrimidines often starts from 5-aminopyrimidine (B1217817) derivatives. For instance, the reaction of 5-aminopyrimidines with one-carbon synthons can lead to the formation of the fused ring system. The reactivity of the pyrimidine ring in this compound itself, particularly at the C4 and C6 positions, could be exploited for annulation reactions to form the pyrimido[5,4-d]pyrimidine (B1612823) core.

While specific examples are lacking for the named compound, the following table outlines general conditions used for the synthesis of related fused pyrimidine systems, which could be theoretically applicable.

| Fused System | Starting Material Type | Reagents and Conditions | Reference |

| Pyrimido[4,5-d]pyrimidine (B13093195) | 6-Aminouracil, Aldehyde, Primary Amine | Ethanol, Reflux | researchgate.net |

| Pyrimido[4,5-d]pyrimidine | 4-Aminopyrimidine-5-carbonitrile | Orthoesters, Heat | |

| Pyrimido[5,4-d]pyrimidine | 5-Aminopyrimidine | Formamide, Heat | General Method |

Regioselective and Stereoselective Transformations of this compound

Currently, there is a notable absence of specific studies in the accessible scientific literature detailing the regioselective and stereoselective transformations of this compound. However, the principles of regioselectivity and stereoselectivity in related heterocyclic systems can offer insights into potential reaction pathways.

Regioselectivity: The regioselectivity of reactions involving this compound would be dictated by the relative reactivity of its different functional groups and positions on the aromatic rings. The secondary amine is a nucleophilic center, while the pyrimidine ring possesses both electron-deficient and potentially reactive carbon atoms. Electrophilic aromatic substitution on the aniline ring would likely be directed to the ortho and para positions relative to the N-methylamino group. However, the bulky pyrimidin-5-yl substituent might sterically hinder the ortho positions. Nucleophilic aromatic substitution on the pyrimidine ring is also a possibility, particularly if an activating group is present. The regioselectivity of such reactions on 2,4-dichloropyrimidines has been shown to be controllable, with substitution at C4 being generally favored, although C2 selectivity can be achieved with tertiary amine nucleophiles. researchgate.net

Stereoselectivity: Achieving stereoselectivity in reactions involving this compound would typically require the use of chiral reagents, catalysts, or auxiliaries. numberanalytics.com For instance, asymmetric synthesis of chiral pyrimidine-fused diazepinones has been achieved via iridium-catalyzed intramolecular allylic substitution. researchgate.net While not directly applicable to this compound without appropriate modification, this demonstrates that stereocenters can be introduced into pyrimidine-containing scaffolds. The synthesis of chiral pyrimidine-substituted cyclopropanes has also been reported through asymmetric cyclopropanation. rsc.org

The following table summarizes general approaches to achieve regioselectivity and stereoselectivity in related pyrimidine chemistry, which could be hypothetically extended to this compound derivatives.

| Transformation Type | Approach | Example System | Reference |

| Regioselective Amination | Control of reaction conditions and nucleophile | 2,4-Dichloropyrimidines | researchgate.net |

| Regioselective Functionalization | Addition of aryllithiums to pyrimidine-2(1H)-thiones | 5-Aryl substituted pyrimidine-2(1H)-thiones | nih.gov |

| Stereoselective Cyclization | Use of a chiral catalyst (Iridium-based) | Pyrimidine-tethered allylic carbonates | researchgate.net |

| Stereoselective Cyclopropanation | Asymmetric catalysis | N1-vinylpyrimidines and phenyliodonium (B1259483) ylides | rsc.org |

Applications of N Methyl 4 Pyrimidin 5 Yl Aniline in Chemical Sciences

Role as a Versatile Chemical Building Block and Synthetic Intermediate

The structure of N-Methyl-4-(pyrimidin-5-yl)aniline, which combines an electron-rich aniline (B41778) fragment with a nitrogen-containing pyrimidine (B1678525) ring, makes it a valuable intermediate in organic synthesis. The different reactive sites on the molecule can be selectively functionalized to construct larger, more complex chemical entities.

The pyrimidinyl-aniline scaffold is a key component in the synthesis of complex organic molecules, including those with potential therapeutic applications. Aniline derivatives are foundational starting materials for constructing heterocyclic systems like pyrimidines. mdpi.com The synthesis of analogues of tyrosine kinase inhibitors, for example, has utilized a multi-step process starting with a substituted aniline. mdpi.com

In a representative synthetic strategy, an aniline derivative can be chemically modified in several steps to introduce a guanidinium (B1211019) salt. This intermediate then undergoes a cyclocondensation reaction to form the key pyrimidine ring, resulting in a pyrimidinyl-aniline core structure. mdpi.com This core structure serves as a crucial building block, which can then be further elaborated through reactions like amide coupling to yield large, multifunctional molecules. mdpi.com This highlights the role of the pyrimidinyl-aniline framework as a pivotal precursor in the convergent synthesis of advanced molecular targets.

Table 1: Key Reactions in the Utilization of Aniline Derivatives as Precursors

| Reaction Step | Description | Purpose |

|---|---|---|

| Guanidinium Salt Formation | Conversion of an aniline-derived amino group into a guanidinium salt. | To prepare the necessary functional group for pyrimidine ring formation. mdpi.com |

| Cyclocondensation | Reaction of the guanidinium salt with a suitable partner, such as an enaminone. | To construct the central pyrimidine ring, creating the pyrimidinyl-aniline scaffold. mdpi.com |

| Amide Coupling | Formation of an amide bond between the aniline nitrogen (or another site) and a carboxylic acid. | To attach additional complex fragments to the scaffold, completing the synthesis of the target molecule. mdpi.com |

A scaffold in chemistry refers to a core molecular structure to which various functional groups can be attached. This compound is an excellent example of such a scaffold. Its rigid pyrimidine-aniline core provides a stable three-dimensional framework, while the nitrogen atoms and the aromatic rings offer multiple points for chemical modification.

The strategic importance of this scaffold is evident in the design of bioactive compounds. For instance, in the development of kinase inhibitors, the pyrimidine ring often acts as a "hinge-binding" element, interacting with the backbone of the target protein. The aniline portion, in turn, can be functionalized to extend into other pockets of the binding site, enhancing potency and selectivity. mdpi.com The use of this scaffold allows for the systematic modification and optimization of the molecule's properties by attaching different substituents, a common strategy in medicinal chemistry and materials science. mdpi.com

Coordination Chemistry and Ligand Design

The presence of multiple nitrogen atoms makes this compound a compelling candidate for use as a ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom to form a coordination complex. The design of ligands is crucial for creating metal complexes with specific geometries, reactivities, and physical properties. uni-wuerzburg.dedigitellinc.com

This compound possesses several potential coordination sites, primarily the nitrogen atoms of the pyrimidine ring and the nitrogen atom of the N-methylaniline group. Depending on the metal ion and reaction conditions, it can act as a monodentate ligand (binding through one nitrogen atom) or a bidentate chelating ligand (binding through two nitrogen atoms).

The nitrogen atoms on the pyrimidine ring are generally good electron-pair donors. The aniline nitrogen can also participate in coordination, although its donor ability might be influenced by the electronic effects of the attached pyrimidine ring. The versatility of related aniline- and pyridine-containing molecules in forming a range of metal complexes, from discrete molecules to one-dimensional coordination polymers, illustrates the potential of such ligands. rsc.orgnih.gov The complexation can lead to materials with interesting photoluminescent or catalytic properties. nih.govresearchgate.net

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Description |

|---|---|---|

| Monodentate | Pyrimidine Nitrogen | One of the pyrimidine nitrogen atoms binds to the metal center. |

| Monodentate | Aniline Nitrogen | The N-methylaniline nitrogen atom binds to the metal center. |

| Bidentate (Chelating) | Pyrimidine N and Aniline N | Both a pyrimidine nitrogen and the aniline nitrogen bind to the same metal center, forming a stable chelate ring. |

| Bridging | Two different Nitrogen atoms | The ligand links two different metal centers, potentially leading to the formation of coordination polymers. |

The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the binding mode of the ligand. In related systems using similar bidentate N,N'-chelating ligands, distorted octahedral or square planar geometries are commonly observed. nih.govresearchgate.net For example, studies on palladium(II) complexes with N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives revealed distorted square planar geometries where the ligand coordinates through both the pyridine (B92270) and amine nitrogen atoms. researchgate.net Similarly, cadmium(II) complexes with a Schiff base ligand containing a pyridine and an aniline-like moiety have shown distorted octahedral coordination environments. nih.gov

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry is the study of chemical systems composed of multiple molecules held together by non-covalent interactions. fortunejournals.com These interactions, while weaker than covalent bonds, are critical in determining the structure and properties of materials in the solid state. numberanalytics.com this compound has several structural features that enable it to participate in a variety of non-covalent interactions.

These non-covalent interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. researchgate.netresearchgate.net The study of these interactions is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methyl-3-nitroaniline |

| N,N,4-tris(pyridin-2-ylmethyl)aniline |

| 4-methyl-N-(pyridin-2-ylmethylidene)aniline |

| N-methylaniline |

| N-(2-furylmethyl)aniline |

| 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl) aniline |

| Palladium(II) |

Self-Assembly Driven by Hydrogen Bonding

While specific research on the self-assembly of this compound is not extensively documented, the principles of its functional groups suggest a strong propensity for forming ordered supramolecular structures. The pyrimidine ring's nitrogen atoms are effective hydrogen bond acceptors, while the secondary amine's N-H group provides a hydrogen bond donor site. This donor-acceptor capability is fundamental to self-assembly.

In analogous molecular systems containing pyrimidine and amine functionalities, hydrogen bonding plays a critical role in crystal engineering. For instance, related sulfonamide structures containing a pyrimidine ring have been shown to associate through N—H···N hydrogen bonds, linking the amine and pyrimidine groups of adjacent molecules. cardiff.ac.uk These interactions, along with N—H···O bonds in some cases, can lead to the formation of extended hydrogen-bonded sheets or complex three-dimensional networks. cardiff.ac.uknih.gov This evidence strongly suggests that this compound would similarly participate in creating predictable, hydrogen-bond-driven assemblies.

Molecular Recognition Phenomena

Molecular recognition relies on specific, non-covalent interactions between a host and a guest molecule. The hydrogen bonding capabilities inherent in this compound are central to its potential role in molecular recognition. The defined spatial orientation of its hydrogen bond donor (N-H) and acceptor (pyrimidine N) sites allows for specific binding to complementary molecules.

The formation of distinct N—H···N hydrogen bonds in the crystal structures of similar pyrimidine-based compounds demonstrates this principle effectively. cardiff.ac.uk These directed interactions are the basis for recognizing and selectively binding other molecules, a foundational concept for applications in sensing, catalysis, and separation sciences.

Applications in Material Science and Polymer Chemistry

The ability of a molecule to form ordered, extended structures through intermolecular forces is a key attribute for its use as a building block in material science.

Development of Functional Materials and Polymers

This compound is a promising candidate for the development of novel functional materials and polymers. Its potential arises from its capacity to form predictable supramolecular architectures through a combination of hydrogen bonding and π-π stacking interactions. In a related crystal structure, π-π interactions between the phenyl and pyrimidine rings of neighboring molecules were observed to form molecular chains. cardiff.ac.uk When combined with hydrogen bonding, these interactions can create robust three-dimensional networks, which is a cornerstone for designing new materials. cardiff.ac.uk

By incorporating this molecule as a monomer or a functional additive into a polymer chain, it is possible to impart specific properties to the resulting material. These properties could include enhanced thermal stability, specific optical behavior, or tailored electronic characteristics, driven by the ordered arrangement of the pyrimidine and aniline moieties.

Temporary Directing Group (TDG) Applications in C-H Functionalization

One of the significant challenges in modern synthetic chemistry is achieving site selectivity in C-H functionalization reactions. This compound and similar pyrimidine-based amines have emerged as a solution in the form of temporary directing groups (TDGs).

Enhancing Site Selectivity in Metal-Catalyzed C-H Activation

Controlling the position of a chemical reaction on an aromatic ring, especially at a remote meta position, is notoriously difficult. nih.gov Pyrimidine-based amines, including the structural motif of this compound, have been ingeniously used as TDGs to achieve selective meta-C-H functionalization. nih.gov

The strategy involves the reversible reaction of the amine with a substrate, such as an aldehyde, to form an imine in situ. This imine then acts as the directing group. The key to its success is a design that favors the formation of a large, macrocyclic transition state with a metal catalyst, like palladium. nih.gov This steric setup effectively blocks the more electronically favored ortho C-H bonds, forcing the catalyst to activate the remote meta C-H bond for subsequent C-C bond formation. nih.gov This approach streamlines the synthesis of complex molecules by avoiding the multiple steps of installing and later removing a covalently bound directing group. nih.gov

| Feature | Description | Reference |

| Strategy | Temporary Directing Group (TDG) | nih.gov |

| Reaction | meta-C–H functionalization | nih.gov |

| Mechanism | Reversible imine formation with substrate (e.g., aldehyde) | nih.gov |

| Key Component | Pyrimidine-based amine | nih.gov |

| Selectivity Control | Formation of a macrocyclic transition state with a metal catalyst (e.g., Palladium) overrules ortho-activation. | nih.gov |

| Advantage | Avoids separate steps for directing group installation and removal. | nih.gov |

Advanced Derivatives and Structural Analogs of N Methyl 4 Pyrimidin 5 Yl Aniline

Systematic Modification of the Aniline (B41778) Moiety

The aniline portion of the molecule presents two primary sites for modification: the aromatic ring itself and the N-methyl group. Both locations have been extensively studied to modulate the compound's electronic and steric properties.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (–OCH₃) and alkyl groups increase the electron density of the aniline ring through resonance and inductive effects. libretexts.orgmsu.edu This enhancement of electron density can increase the reactivity of the ring toward electrophilic substitution and modulate the basicity of the anilino nitrogen. libretexts.org For instance, in studies of related 4-anilinopyrimidine structures, the introduction of small, electron-donating groups at the meta-position of the anilino ring was found to be important for biological activity. nih.gov The presence of one or two methoxy groups on the aniline ring of 4-anilino-2-(2-pyridyl)pyrimidine analogs was shown to significantly enhance their potency as apoptosis inducers. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br), nitro (–NO₂), and trifluoromethyl (–CF₃) groups pull electron density away from the aromatic ring. libretexts.orglibretexts.org The trifluoromethyl group, being a strong electron-withdrawing group, can help improve binding to biological targets. cardiff.ac.uk In studies on salicylanilide-based peptidomimetics, the 4-(trifluoromethyl)aniline (B29031) moiety was a key component of the most active compounds. mdpi.com The strong inductive withdrawal by EWGs deactivates the ring toward electrophilic attack and can influence intermolecular interactions, such as hydrogen bonding and π-stacking. libretexts.orgnih.gov

The electronic effect of a substituent can be quantified using Hammett parameters, which correlate well with binding affinities in certain molecular complexes. nih.gov These parameters help rationalize how a substituent's electronic influence—whether through the π-system (resonance) or the σ-framework (induction)—translates into observable changes in reactivity and intermolecular interactions. nih.gov

| Substituent | Example Group | Electronic Effect | Impact on Aniline Ring | Reference |

|---|---|---|---|---|

| Methoxy | –OCH₃ | Electron-Donating | Increases electron density via resonance; enhances nucleophilicity. | nih.gov |

| Trifluoromethyl | –CF₃ | Electron-Withdrawing | Strongly decreases electron density via induction; can improve hinge region binding in kinases. | cardiff.ac.uk |

| Halogens | –Cl, –Br | Electron-Withdrawing | Decreases electron density via induction but can donate weakly via resonance. | libretexts.org |

| Alkyl | –CH₃ | Electron-Donating | Weakly increases electron density via induction. | libretexts.org |

Systematic Modification of the Pyrimidine (B1678525) Ring

The pyrimidine ring offers multiple positions (C-2, C-4, C-5, and C-6) for substitution, allowing for extensive diversification of the parent compound.

Structure-activity relationship (SAR) studies on related 2-anilinopyrimidine series have provided a wealth of information on the effects of pyrimidine ring substituents.

C-5 Position: This position has been a key focus of optimization. The introduction of a methyl group at C-5 of a pyrimidine core was found to be optimal for achieving selectivity in certain kinase inhibitors. cardiff.ac.uk In another series, a 5-methyl group led to a twofold increase in potency compared to the unsubstituted analog. acs.org The steric and electronic properties of substituents at this position are critical; chloro, bromo, and methyl groups, despite similar sizes, can produce different selectivity profiles due to their distinct electronic natures. cardiff.ac.uk A trifluoromethyl group at C-5, while a potent electron-withdrawing group, resulted in a loss of potency in some kinase inhibitors compared to the C-5 methyl analogs. cardiff.ac.uk

C-6 Position: The placement of substituents at the C-6 position can have a different impact than at C-5. For instance, moving a methyl group from the C-5 to the C-6 position resulted in a threefold decrease in potency in one study. acs.org

C-2 and C-4 Positions: In 2,4-disubstituted pyrimidine analogs, modifications at both positions are crucial. In the development of USP1/UAF1 inhibitors, various heteroaromatic scaffolds were tolerated at these positions, with furan (B31954) derivatives showing good potency. nih.govacs.org A wide range of groups such as –OMe, –F, –NH₂, –NMe₂, and –SMe have been successfully incorporated, yielding compounds with good potency. acs.org

| Position | Substituent | Observed Effect in Analog Series | Reference |

|---|---|---|---|

| C-5 | Methyl (–CH₃) | ~2-fold increase in potency compared to unsubstituted. | acs.org |

| C-6 | Methyl (–CH₃) | ~3-fold decrease in potency compared to C-5 methyl analog. | acs.org |

| C-5 | Chloro (–Cl) | Showed comparable selectivity to bromo analog but different from methyl. | cardiff.ac.uk |

| C-5 | Trifluoromethyl (–CF₃) | Lost potency compared to methyl analog in kinase inhibition assays. | cardiff.ac.uk |

| C-4/C-2 | Furan | Resulted in good potency as a core scaffold component. | acs.org |

| C-4/C-2 | Methoxy (–OMe) | Provided good potency (IC₅₀ = 110 nM in one series). | acs.org |

Fusing a second heterocyclic ring to the pyrimidine core creates a rigid, bicyclic scaffold, significantly altering the molecule's shape, size, and electronic properties. Thiazolo[5,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine (B1250722) systems are prominent examples. nih.govmdpi.com The synthesis of these fused systems often involves the cyclization of a substituted aminothiazole precursor. mdpi.comnih.gov For example, 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro cardiff.ac.ukresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-ones have been synthesized by reacting thiazole-5-carboxamides with trifluoroacetic anhydride. mdpi.com These fused structures provide a rigid framework that can be further functionalized. In a series of 7-amino-thiazolo[5,4-d]pyrimidines, substituents at the 2- and 5-positions of the fused system were shown to modulate receptor affinity, with some derivatives achieving nanomolar and even subnanomolar binding affinities for adenosine (B11128) receptors. nih.gov

Structure-Property Relationship (SPR) Studies in N-Methyl-4-(pyrimidin-5-yl)aniline Analogs

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies are fundamental to understanding how the systematic modifications described above translate into tangible properties and biological activities. researchgate.netnih.gov

In the context of 4-anilinopyrimidine analogs, a clear correlation has been demonstrated between specific structural features and biological outcomes. For example, in a series of apoptosis inducers, SAR studies revealed that while mono-substitution with an electron-donating group on the aniline ring was effective, a 2,5-dimethoxy substitution pattern on the aniline ring led to a 20-fold increase in potency and a broader spectrum of activity across different cell lines. nih.gov This highlights a critical SPR: the pattern of substitution on the aniline ring directly dictates both the potency and the selectivity profile of the compound.

Similarly, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors established a strong correlation between the IC₅₀ values for enzyme inhibition and activity in cancer cells. nih.gov The systematic replacement of the pyrimidine core and the introduction of substituents at the C-5 position (e.g., methyl vs. hydrogen) led to predictable changes in inhibitory potency, demonstrating a direct link between the pyrimidine structure and its biological function. acs.org The exploration of 2-anilino-4-(thiazol-5-yl)pyrimidines further underscores this principle, where modifications to the aniline and thiazole (B1198619) moieties were systematically performed to optimize kinase inhibitory activity. researchgate.net These studies collectively establish that the properties of this compound analogs are not random but are governed by predictable relationships between their chemical structure and their resulting physical, chemical, and biological behaviors.

Correlation of Structural Variations with Chemical Reactivity

The chemical reactivity of this compound derivatives is intrinsically linked to the electronic nature of their constituent aromatic rings and the substituents they bear. The pyrimidine ring, being a π-deficient heterocycle, acts as an electron-withdrawing group, which influences the nucleophilicity of the aniline nitrogen. Conversely, the electronic properties of the aniline ring can modulate the reactivity of the pyrimidine core.

The principles of Hammett constants, originally developed for benzene (B151609) derivatives, can be extended to understand the influence of substituents on the reactivity of these heterocyclic systems. researchgate.netsciepub.com Electron-donating groups (EDGs) on the aniline ring, such as methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂), increase the electron density on the aniline nitrogen, thereby enhancing its nucleophilicity. This increased nucleophilicity can facilitate reactions such as N-alkylation or N-acylation. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the nucleophilicity of the aniline nitrogen, making such reactions more difficult.

On the pyrimidine ring, the introduction of substituents can also significantly alter reactivity. For instance, the presence of an additional nitrogen atom in the pyrimidine ring, as compared to a pyridine (B92270) ring, enhances its electron-attracting character. osf.io This makes the pyrimidine ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens. The reactivity of substituted anilines in such reactions is influenced by their steric and electronic properties. For example, ortho-substituted anilines with low pKa values may be unsuited as nucleophiles in certain reactions. researchgate.net

A quantitative structure-activity relationship (QSAR) approach can be employed to correlate these structural variations with chemical reactivity. nih.gov By analyzing a series of derivatives with systematically varied substituents, it is possible to build predictive models for their reactivity in specific chemical transformations.

Table 1: Predicted Influence of Substituents on the Chemical Reactivity of this compound Derivatives

| Derivative | Substituent (Position) | Expected Effect on Aniline Nucleophilicity | Expected Effect on Pyrimidine Electrophilicity |

| 1 | H (none) | Baseline | Baseline |

| 2 | 4'-Methoxy | Increase | Minimal Change |

| 3 | 4'-Nitro | Decrease | Minimal Change |

| 4 | 2-Chloro (on pyrimidine) | Minimal Change | Increase |

| 5 | 2,4-Dimethoxy (on pyrimidine) | Minimal Change | Decrease |

This table is illustrative and based on established principles of electronic effects in aromatic systems.

Modulation of Photophysical Properties through Structural Changes

The photophysical properties of this compound and its derivatives, such as absorption and fluorescence, are highly sensitive to structural modifications. These molecules often exhibit intramolecular charge transfer (ICT) character, where the electron-donating aniline moiety is connected to the electron-accepting pyrimidine ring. osf.io This "push-pull" architecture is a key determinant of their photophysical behavior.

The variation of substituents on both rings allows for the fine-tuning of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn governs the absorption and emission wavelengths. The introduction of strong electron-donating groups on the aniline ring and/or electron-withdrawing groups on the pyrimidine ring typically leads to a bathochromic (red) shift in both the absorption and emission spectra, as this stabilizes the charge-separated excited state. nih.gov